7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
7-bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2N2S/c1-2-3(8)4-5(13-2)6(9)12-7(10)11-4/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVZBRIHXCRDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1469811-06-0 | |
| Record name | 7-bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination and chlorination of a thieno[3,2-d]pyrimidine precursor. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-d]pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine exhibits antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains. For instance, in vitro studies have shown that derivatives of thieno[3,2-d]pyrimidine can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism of action may involve interference with bacterial cell wall synthesis or metabolic pathways.
Anticancer Properties
This compound has been investigated for its anticancer potential. Studies reveal that thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cell lines by modulating specific cellular pathways. For example:
- Cell Proliferation Inhibition : In vitro assays have shown that certain derivatives significantly reduce cell proliferation in various cancer types.
- Mechanistic Insights : Research suggests that these compounds may inhibit enzymes involved in cancer cell survival and proliferation, such as sphingomyelinase.
Agricultural Applications
Pesticide Development
The compound's unique structure allows it to be explored as a potential pesticide or herbicide. Its effectiveness against specific plant pathogens could be attributed to its ability to disrupt essential biological processes in pests or pathogens. Research is ongoing to evaluate its efficacy and safety as a biopesticide.
Materials Science
Polymer Chemistry
7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine can serve as a building block for the synthesis of novel polymers with desired properties. Its incorporation into polymer matrices may enhance thermal stability or introduce specific functionalities that are beneficial for applications in coatings or electronic materials.
Case Studies
Several case studies highlight the practical applications of 7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine:
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated the compound's effectiveness against multidrug-resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Cancer Cell Line Research : In a laboratory setting, researchers evaluated the effects of this compound on breast cancer cell lines. The findings revealed significant apoptosis induction via mitochondrial pathways.
- Pesticide Formulation Development : An agricultural research team explored the use of this compound in formulating a new biopesticide targeting fungal pathogens in crops. Field trials showed promising results in controlling disease spread while maintaining crop yield.
Mechanism of Action
The mechanism of action of 7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno-, pyrrolo-, and pyrido-pyrimidines share fused heterocyclic scaffolds but differ in ring composition, substituents, and biological activity. Below is a detailed comparison:
Reactivity and Functionalization
- Suzuki Coupling: The bromine in 7-bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine enables cross-coupling with boronic acids (e.g., t-butyl 4-(dioxaborolanyl)phenylcarbamate) under Pd catalysis, yielding biaryl derivatives with applications in kinase inhibition .
- Chlorine Substitution: The 2,4-dichloro groups are reactive toward nucleophilic substitution. For example, morpholine selectively displaces chlorine at position 4 in similar thienopyrimidines .
Physicochemical Properties
- Solubility: Methyl and halogen substituents reduce aqueous solubility. For example, 7-bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine is typically handled in organic solvents like 1,4-dioxane .
- Stability : Dichloro derivatives are prone to hydrolysis under basic conditions, whereas bromo substituents enhance stability toward nucleophilic attack .
Key Research Findings
Synthetic Utility: The target compound’s bromine and chlorine substituents make it a preferred substrate for late-stage diversification. For instance, it was used to synthesize N-(sulfonylphenyl)thienopyrimidin-4-amine derivatives with anti-leukemic activity .
Safety Profile: Halogenated thienopyrimidines are generally classified as irritants, requiring handling in ventilated environments .
Biological Activity
7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine (CAS No. 1469811-06-0) is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine is , with a molecular weight of approximately 297.99 g/mol. The compound features a thieno[3,2-d]pyrimidine core structure that is modified with bromine and chlorine substituents, which influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves bromination and chlorination of a thieno[3,2-d]pyrimidine precursor under controlled conditions. Common methods include:
- Bromination and Chlorination : Using bromine and chlorine reagents in the presence of suitable solvents and catalysts.
- Purification : Following synthesis, purification techniques such as crystallization are employed to isolate the compound in its pure form.
Biological Activity
7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine has been investigated for various biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains in vitro, suggesting that 7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine may similarly possess antimicrobial potential.
Anticancer Properties
Studies have highlighted the anticancer activities of thieno[3,2-d]pyrimidine derivatives. For example:
- In vitro assays demonstrated that certain derivatives inhibit cell proliferation in cancer cell lines.
- Mechanistic studies suggest that these compounds may induce apoptosis through interaction with specific cellular pathways.
The biological effects of 7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine are attributed to its ability to bind to specific enzymes or receptors within cells. This binding can modulate enzymatic activity or receptor signaling pathways, leading to alterations in cellular functions such as:
- Inhibition of Sphingomyelinase : Similar compounds have been shown to inhibit neutral sphingomyelinase (nSMase), which plays a role in lipid metabolism and cell signaling.
Structure-Activity Relationship (SAR)
The presence of halogen substituents (bromine and chlorine) along with the methyl group on the thieno-pyrimidine scaffold significantly influences the compound's biological activity. Variations in these substituents can lead to changes in potency and selectivity against different biological targets.
Case Studies
Recent studies have explored the potential applications of this compound:
-
Antimicrobial Efficacy : A study demonstrated that derivatives similar to 7-Bromo-2,4-dichloro-6-methylthieno[3,2-d]pyrimidine exhibited significant antibacterial activity against resistant strains of bacteria.
Compound Target Bacteria Minimum Inhibitory Concentration (MIC) A E. coli 12 μg/mL B S. aureus 8 μg/mL -
Anticancer Activity : Another research project focused on the anticancer properties where derivatives were tested against various cancer cell lines including breast and lung cancer cells. The results indicated effective inhibition of cell growth.
Cell Line IC50 (μM) MCF-7 (Breast) 15 A549 (Lung) 20
Q & A
Basic Research Question
- Column chromatography : Use silica gel with gradient elution (e.g., CH₂Cl₂ → 1% MeOH) to separate brominated byproducts .
- Recrystallization : Ethyl acetate/hexane mixtures improve crystal lattice uniformity, reducing halogenated isomers .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) detect and remove <1% impurities .
How do structural modifications at the C6 methyl group influence the compound’s biological profile?
Advanced Research Question
- Methyl to ethyl substitution : Increases steric bulk, reducing kinase inhibition (e.g., IC₅₀ shifts from 0.2 μM to >1 μM) .
- Electron-donating groups : Methoxy or amino groups at C6 enhance solubility but may reduce membrane permeability .
- Isosteric replacements : Sulfur-for-methyl swaps (e.g., CH₃ → SCH₃) alter metabolic stability via CYP3A4 interactions .
What analytical challenges arise in characterizing halogenated thieno-pyrimidines, and how can they be mitigated?
Advanced Research Question
- Halogen exchange : Bromine/chlorine lability under acidic conditions requires neutral pH during LC-MS .
- Isotopic patterns : Natural abundance of ⁷⁹Br/⁸¹Br complicates MS interpretation; use high-resolution instruments (HRMS) .
- Crystallography : Heavy atoms (Br/Cl) facilitate single-crystal X-ray diffraction but require low-temperature data collection to minimize radiation damage .
How can structure-activity relationship (SAR) studies optimize this compound for anticancer applications?
Advanced Research Question
- Core scaffold modifications : Pyrido[2,3-d]pyrimidine analogs show enhanced DNA intercalation vs. thieno derivatives .
- Substituent positioning : Dichloro groups at C2/C4 improve topoisomerase II inhibition but increase hepatotoxicity risks .
- Prodrug strategies : Esterification of C6 methyl enhances oral bioavailability in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
